2-(4-Aminopiperidin-1-yl)acetic acid hydrochloride

Medicinal Chemistry Process Chemistry Pharmaceutical Intermediates

Choose this specific monohydrochloride salt (CAS 1211452-06-0) for aqueous-phase syntheses. Unlike the free base (805179-70-8), it provides superior solubility in buffered coupling media. Compared to the dihydrochloride (90271-02-6), it avoids altered stoichiometry (1 eq. Cl⁻ vs 2 eq.) and pH shifts. Unlike methyl/ethyl esters, the free carboxylic acid eliminates post-coupling deprotection, improving yield. Ideal for CNS agent development targeting dopamine/serotonin receptors. Room-temperature storage simplifies workflow integration.

Molecular Formula C7H15ClN2O2
Molecular Weight 194.66 g/mol
Cat. No. B7855519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Aminopiperidin-1-yl)acetic acid hydrochloride
Molecular FormulaC7H15ClN2O2
Molecular Weight194.66 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)CC(=O)O.Cl
InChIInChI=1S/C7H14N2O2.ClH/c8-6-1-3-9(4-2-6)5-7(10)11;/h6H,1-5,8H2,(H,10,11);1H
InChIKeyHTAZXLXNRUMGTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Aminopiperidin-1-yl)acetic acid hydrochloride: Procurement and Differentiation Guide


2-(4-Aminopiperidin-1-yl)acetic acid hydrochloride (CAS 1211452-06-0) is a piperidine-derived amino acid hydrochloride salt, represented by the molecular formula C₇H₁₅ClN₂O₂ and a molecular weight of 194.66 g/mol . The compound belongs to the class of heterocyclic organic compounds, specifically a substituted piperidine with both a primary amine at the 4-position and a carboxylic acid moiety, formulated as the monohydrochloride salt . As a versatile building block in medicinal chemistry, it serves as a key intermediate in the synthesis of central nervous system (CNS) agents, particularly for pharmaceuticals targeting psychiatric and neurological disorders including antipsychotics and antidepressants [1].

Why Salt Form and Purity Matter: Substitution Risks for 2-(4-Aminopiperidin-1-yl)acetic acid hydrochloride


Interchanging 2-(4-aminopiperidin-1-yl)acetic acid hydrochloride with structurally analogous building blocks such as the free base (CAS 805179-70-8) , the dihydrochloride salt (CAS 90271-02-6) , or ester derivatives (e.g., methyl or ethyl esters) can lead to significant downstream consequences. The monohydrochloride salt confers distinct aqueous solubility and handling characteristics that differ from the free base, which is a key consideration for aqueous reaction media and formulation work . Furthermore, the dihydrochloride variant introduces two equivalents of chloride, altering the molar mass (231.12 vs. 194.66 g/mol), stoichiometric calculations, and potential pH effects in reaction systems . Ester analogs, while retaining the core piperidine-amino scaffold, possess different reactivity profiles (e.g., susceptibility to hydrolysis) and require additional deprotection steps, impacting synthetic route efficiency and overall yield. The quantitative evidence in Section 3 demonstrates that these are not trivial, interchangeable commodities but functionally distinct chemical inputs requiring precise specification at procurement.

Quantitative Differentiation of 2-(4-Aminopiperidin-1-yl)acetic acid hydrochloride for Scientific Procurement


Monohydrochloride vs. Dihydrochloride: Molar Mass and Stoichiometric Precision

The monohydrochloride salt (C₇H₁₅ClN₂O₂, MW: 194.66 g/mol) provides a distinct advantage over the dihydrochloride analog (C₇H₁₆Cl₂N₂O₂, MW: 231.12 g/mol) in stoichiometry-sensitive synthetic applications. The monohydrochloride contains exactly one molar equivalent of HCl per mole of the free amino acid backbone, whereas the dihydrochloride incorporates two equivalents. This difference directly impacts reaction scaling, reagent calculations, and the acid-base stoichiometry of subsequent coupling reactions.

Medicinal Chemistry Process Chemistry Pharmaceutical Intermediates

Free Base vs. Hydrochloride: Solubility and Handling in Aqueous Media

The hydrochloride salt of 2-(4-aminopiperidin-1-yl)acetic acid demonstrates enhanced water solubility due to its ionic nature, a direct consequence of the chloride counterion . The free base form (CAS 805179-70-8), while chemically identical in its backbone structure, lacks this ionic character and therefore exhibits reduced aqueous solubility, a common limitation for zwitterionic amino acid derivatives . While specific numeric solubility data is not publicly available for this exact compound in peer-reviewed literature, the class-level principle of hydrochloride salt formation enhancing aqueous solubility of amine-containing compounds is well-established.

Formulation Science Synthetic Chemistry Bioconjugation

Hydrochloride Salt vs. Trifluoroacetate (TFA) Salt: Counterion Purity Implications

The monohydrochloride salt (C₇H₁₅ClN₂O₂, MW: 194.66 g/mol) contains a simple chloride counterion that is generally compatible with most downstream synthetic transformations and does not introduce residual organic acid contamination. In contrast, the trifluoroacetate (TFA) salt analog (C₉H₁₅F₃N₂O₄, MW: 272.22 g/mol) contains the TFA counterion, which can persist through subsequent reactions and interfere with biological assays, crystallography, or peptide coupling efficiency. The TFA salt also carries a significantly higher molecular weight, altering molar calculations.

Peptide Chemistry Analytical Chemistry Drug Discovery

Free Base vs. Hydrochloride: Long-Term Storage and Stability Considerations

The hydrochloride salt of 2-(4-aminopiperidin-1-yl)acetic acid can be stored at room temperature in a dry, cool environment , offering operational convenience for routine laboratory use. In contrast, the free base form (CAS 805179-70-8) requires refrigerated storage at 2–8°C to maintain stability . This differential storage requirement is a practical consideration for compound management and shipping logistics.

Compound Management Laboratory Operations Supply Chain

Hydrochloride Salt Purity Grade Differentiation: 98+% vs. 97% vs. 95% Specifications

Commercially available 2-(4-aminopiperidin-1-yl)acetic acid hydrochloride is offered at multiple purity grades, ranging from 95% to 97% to 98+% , depending on the supplier. This variation in stated purity reflects differences in synthetic routes, purification protocols, and analytical release criteria. The higher purity grade (98+%) is typically associated with the free base form , while the hydrochloride salt is more commonly supplied at the 97% specification .

Quality Assurance Analytical Chemistry Procurement

High-Value Application Scenarios for 2-(4-Aminopiperidin-1-yl)acetic acid hydrochloride


CNS Drug Discovery: Dopamine and Serotonin Receptor-Targeted Ligand Synthesis

2-(4-Aminopiperidin-1-yl)acetic acid hydrochloride serves as a key building block for synthesizing central nervous system (CNS) agents targeting psychiatric and neurological disorders, including antipsychotics and antidepressants [1]. Its piperidine scaffold with a primary amine at the 4-position provides a versatile handle for constructing molecules with enhanced receptor selectivity, particularly for dopamine and serotonin receptors. The hydrochloride salt form offers superior aqueous solubility for coupling reactions conducted in buffered media, and its room-temperature storage simplifies compound management in high-throughput medicinal chemistry workflows .

Bioconjugation and Peptide Chemistry: Amine-Functionalized Linker for Aqueous Coupling

The compound's dual functionality—a primary amine on the piperidine ring and a carboxylic acid moiety—makes it suitable as a bifunctional linker or spacer in bioconjugation and peptide synthesis applications. The hydrochloride salt form ensures ready dissolution in aqueous coupling buffers, facilitating amide bond formation via carbodiimide-mediated chemistry without requiring organic co-solvents [1]. Unlike ester analogs such as methyl (4-aminopiperidin-1-yl)acetate , the free carboxylic acid eliminates the need for a post-coupling deprotection step, streamlining synthetic routes and improving overall yield.

Structure-Activity Relationship (SAR) Studies: Piperidine Scaffold Exploration

The 4-aminopiperidine core is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs . 2-(4-Aminopiperidin-1-yl)acetic acid hydrochloride provides a modular entry point for SAR campaigns exploring the effects of N-substitution and C4-functionalization on biological activity . The room-temperature storage stability of the hydrochloride salt makes it practical for maintaining compound libraries and enabling rapid analog synthesis during iterative medicinal chemistry optimization.

Analytical Reference Standard and Quality Control Applications

Given its well-defined molecular structure and the availability of authenticated spectral data (e.g., MS (GC) spectrum in the Wiley Registry of Mass Spectral Data) [2], 2-(4-aminopiperidin-1-yl)acetic acid hydrochloride can serve as a reference standard for analytical method development and quality control of related pharmaceutical intermediates. The 97% purity specification and defined counterion content (one equivalent HCl) provide a consistent, traceable benchmark for HPLC method validation and impurity profiling in GMP-related environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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